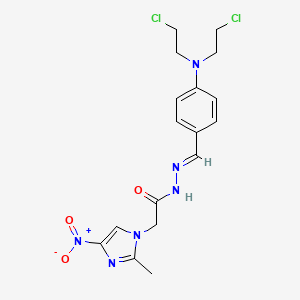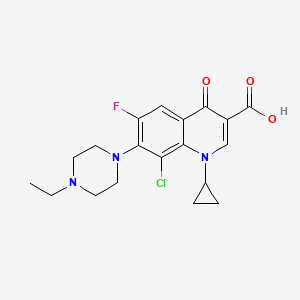
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in both human and veterinary medicine. This compound is particularly effective against Gram-negative bacteria and is often utilized in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves multiple steps, starting from readily available starting materials. The key steps include:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the quinoline ring.
Fluorination: The fluorine atom is introduced at the 6th position using fluorinating agents.
Piperazinyl Substitution: The 7th position is substituted with a 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions.
Cyclopropyl Introduction: The cyclopropyl group is introduced at the 1st position through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Quality Control: Rigorous quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone ring to dihydroquinolone derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazinyl group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinolone N-oxides.
Reduction Products: Dihydroquinolone derivatives.
Substitution Products: Modified piperazinyl derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Utilized in the development of new antibacterial agents and treatment protocols for bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its broad-spectrum activity and effectiveness against resistant bacterial strains make it a valuable compound in the field of antibacterial research and therapy.
Properties
CAS No. |
116020-28-1 |
|---|---|
Molecular Formula |
C19H21ClFN3O3 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
8-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21ClFN3O3/c1-2-22-5-7-23(8-6-22)17-14(21)9-12-16(15(17)20)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27) |
InChI Key |
JNRYPTFEBRZZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


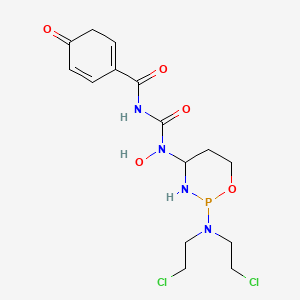

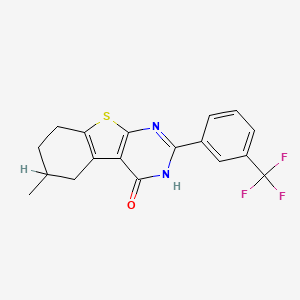
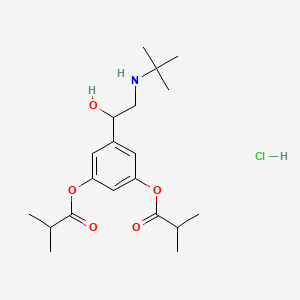

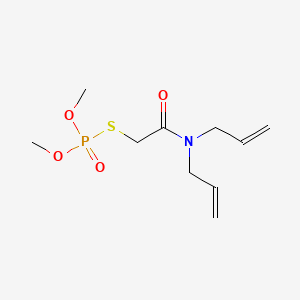
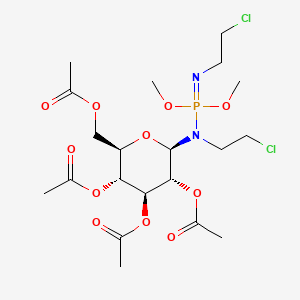
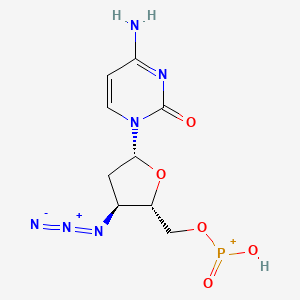
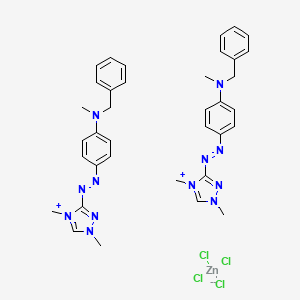
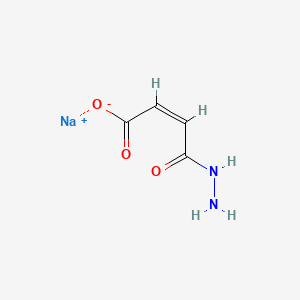
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)


